molecular formula C23H19N3O3 B2573609 4-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898428-42-7

4-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

Cat. No.: B2573609
CAS No.: 898428-42-7
M. Wt: 385.423
InChI Key: HZMSWLVMKDRBGR-UHFFFAOYSA-N
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Description

“4-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” is a chemical compound. It is a type of benzamide, which is a significant class of amide compounds. These compounds have been widely used in various industries such as medical, industrial, biological, and potential drug industries .


Synthesis Analysis

The synthesis of similar benzamide compounds has been performed starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular formula of “this compound” is C23H19N3O3. The molecular weight is 385.423.


Chemical Reactions Analysis

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Scientific Research Applications

Antiproliferative Activities Against Tumor Cells

A set of 3-methylquinazolinone derivatives, including compounds structurally related to "4-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide," were designed and synthesized for their inhibitory effects against wild type epidermal growth factor receptor tyrosine kinase (EGFRwt-TK) and tumor cells. These compounds showed significant antiproliferative activities, indicating potential for development as novel anti-cancer drugs. The study highlighted one compound with enhanced activity against tumor cells compared to Gefitinib, along with its ability to induce apoptosis and arrest the G2/M phase in MCF-7 cells (Zhang et al., 2021).

Antimicrobial Activity

Quinazolinone derivatives have been investigated for their antimicrobial activities. One study synthesized various quinazolinone compounds and evaluated them against a range of microbial strains. These compounds showed promising antimicrobial properties, suggesting their potential as new antimicrobial agents (Habib et al., 2013).

Antihypertensive and Diuretic Agents

Research has also been conducted on quinazoline derivatives for their potential as diuretic and antihypertensive agents. A study synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives and evaluated their activities. The findings revealed that some compounds exhibited potent activities, comparing favorably with standard drugs, and suggesting the therapeutic potential of quinazoline derivatives in cardiovascular diseases (Rahman et al., 2014).

Future Directions

The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

Properties

IUPAC Name

4-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-15-24-21-9-4-3-8-20(21)23(28)26(15)18-7-5-6-17(14-18)25-22(27)16-10-12-19(29-2)13-11-16/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMSWLVMKDRBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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